molecular formula C3H9ClFNO2S B2355597 3-Aminopropane-1-sulfonyl fluoride hydrochloride CAS No. 2173996-23-9

3-Aminopropane-1-sulfonyl fluoride hydrochloride

Cat. No.: B2355597
CAS No.: 2173996-23-9
M. Wt: 177.62
InChI Key: YTLYPNSUYALIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropane-1-sulfonyl fluoride hydrochloride is an organic compound with the molecular formula C3H9ClFNO2S. It is a sulfonyl fluoride derivative, known for its reactivity and utility in various chemical and biological applications. This compound is often used in research settings due to its unique properties and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 3-aminopropane-1-sulfonic acid and hydrogen fluoride.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

    Hydrolysis Products: 3-Aminopropane-1-sulfonic acid and hydrogen fluoride

    Reduction Products: Sulfonamides

Scientific Research Applications

3-Aminopropane-1-sulfonyl fluoride hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent for the synthesis of sulfonyl fluoride derivatives and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition mechanisms, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacological agent due to its ability to modify biological targets.

    Industry: Utilized in the development of materials with specific chemical properties, such as self-assembled monolayers for surface modification.

Mechanism of Action

The mechanism of action of 3-Aminopropane-1-sulfonyl fluoride hydrochloride involves the interaction of the sulfonyl fluoride group with nucleophilic residues in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The compound’s reactivity with nucleophiles makes it a valuable tool for studying enzyme mechanisms and protein structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropane-1-sulfonic acid
  • 3-Aminopropane-1-thiol
  • 3-Aminopropane-1-sulfonyl chloride

Uniqueness

3-Aminopropane-1-sulfonyl fluoride hydrochloride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful for applications requiring selective modification of nucleophilic residues in biological and chemical systems.

Properties

IUPAC Name

3-aminopropane-1-sulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLYPNSUYALIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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